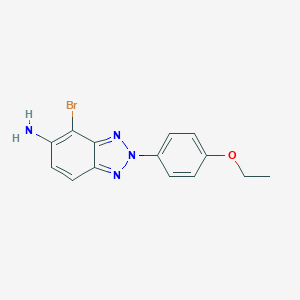![molecular formula C21H25N3O4 B243504 N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243504.png)
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DPA is a piperazine derivative that has been synthesized through a series of complex chemical reactions.
Applications De Recherche Scientifique
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide has been studied extensively for its potential applications in various fields of research. One of the most promising applications of N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide is in the field of cancer research. Studies have shown that N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide has also been shown to inhibit tumor growth and metastasis in animal models.
In addition to cancer research, N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide can inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, and to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of misfolded proteins.
Biochemical and Physiological Effects
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide can induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in the programmed cell death pathway. N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
In addition to its anti-cancer effects, N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide has also been shown to have neuroprotective effects. Studies have shown that N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide can protect neurons from oxidative stress and inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide for lab experiments is its potent anti-cancer activity. N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to be effective against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. Another advantage of N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide is its neuroprotective activity, which makes it a useful tool for studying the mechanisms of neurodegenerative diseases such as Alzheimer's disease.
One of the limitations of N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide for lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide for use in experiments. Another limitation of N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide. One area of research is the development of more efficient synthesis methods for N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide. Another area of research is the development of new derivatives of N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide with improved properties such as increased solubility and reduced toxicity.
In addition to these areas of research, there is also a need for further studies on the mechanisms of action of N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide. Studies are needed to better understand how N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide inhibits the activity of topoisomerase II and the proteasome, as well as how it induces apoptosis in cancer cells and inhibits the aggregation of beta-amyloid peptides.
Conclusion
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to exhibit potent anti-cancer activity and neuroprotective effects, making it a useful tool for studying the mechanisms of cancer cell death and neurodegenerative diseases such as Alzheimer's disease. While there are some limitations to the use of N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide in lab experiments, there are also several future directions for research on N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide, including the development of more efficient synthesis methods and the development of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide involves several steps, starting with the reaction of 3,5-dimethoxybenzoyl chloride with piperazine to form 4-(3,5-dimethoxybenzoyl)-1-piperazine. This intermediate is then reacted with 4-aminophenylacetic acid to form N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Propriétés
Formule moléculaire |
C21H25N3O4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H25N3O4/c1-15(25)22-17-4-6-18(7-5-17)23-8-10-24(11-9-23)21(26)16-12-19(27-2)14-20(13-16)28-3/h4-7,12-14H,8-11H2,1-3H3,(H,22,25) |
Clé InChI |
PKSVQAIFUANUBM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B243425.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B243426.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B243428.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B243432.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B243434.png)
![N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B243435.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243457.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243459.png)